molecular formula C12H14N2O2 B2958561 N1-cyclopropyl-N2-(m-tolyl)oxalamide CAS No. 869945-48-2

N1-cyclopropyl-N2-(m-tolyl)oxalamide

Cat. No.: B2958561
CAS No.: 869945-48-2
M. Wt: 218.256
InChI Key: FOPOZKNFGACJAI-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(m-tolyl)oxalamide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a m-tolyl group attached to the other nitrogen atom of the oxalamide structure.

Scientific Research Applications

N1-cyclopropyl-N2-(m-tolyl)oxalamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for “N1-cyclopropyl-N2-(m-tolyl)oxalamide” is not available in the search results .

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(m-tolyl)oxalamide typically involves the reaction of cyclopropylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N1-cyclopropyl-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted oxalamides.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(m-tolyl)oxalamide can be compared with other similar compounds such as:

    N1-cyclopropyl-N2-phenyl oxalamide: Similar structure but with a phenyl group instead of a m-tolyl group.

    N1-cyclopropyl-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    N1-cyclopropyl-N2-(o-tolyl)oxalamide: Similar structure but with an o-tolyl group instead of a m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-cyclopropyl-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPOZKNFGACJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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